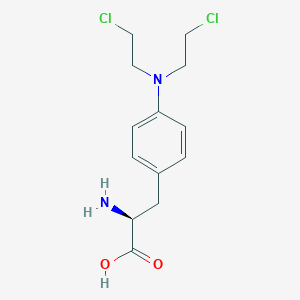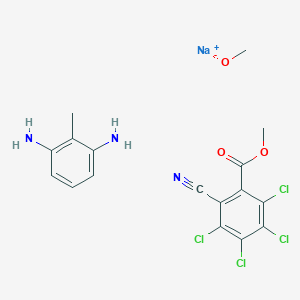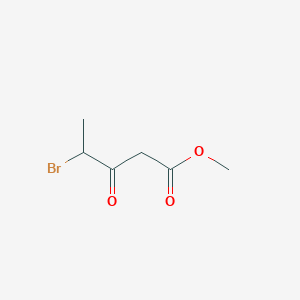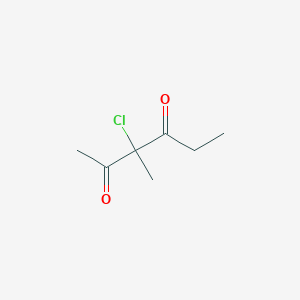
3-Chloro-3-methylhexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-methylhexane-2,4-dione, also known as chloralose, is a chemical compound that belongs to the class of organochlorine compounds. It is a white crystalline solid that is commonly used as a sedative and hypnotic agent in veterinary medicine. Chloralose is also used in scientific research to study the mechanisms of action of sedatives and anesthetics.
Wirkmechanismus
The exact mechanism of action of 3-Chloro-3-methylhexane-2,4-dione is not fully understood. It is thought to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This results in a decrease in neuronal activity and a state of sedation and hypnosis.
Biochemische Und Physiologische Effekte
Chloralose has been shown to produce a number of biochemical and physiological effects in animals. It has been shown to decrease heart rate and blood pressure, as well as to induce a state of hypothermia. It has also been shown to affect glucose metabolism and to alter the levels of various hormones in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Chloralose has several advantages as a sedative agent for laboratory experiments. It produces a state of sedation and hypnosis that is reversible and does not cause respiratory depression or cardiovascular instability. It also has a relatively long duration of action, allowing for extended experimental procedures. However, 3-Chloro-3-methylhexane-2,4-dione is not without its limitations. It has been shown to produce seizures and convulsions in some animals, and its effects can be variable depending on the species and strain of animal used.
Zukünftige Richtungen
There are several future directions for research involving 3-Chloro-3-methylhexane-2,4-dione. One area of interest is the development of new sedative agents that have fewer side effects and are more selective in their actions. Another area of interest is the study of the neural circuits and pathways that regulate sleep and wakefulness, with the goal of developing new treatments for sleep disorders and other neurological conditions. Finally, there is a need for further research into the safety and efficacy of 3-Chloro-3-methylhexane-2,4-dione, particularly in terms of its effects on different animal species and strains.
Synthesemethoden
Chloralose is synthesized by the reaction of chloral hydrate with acetaldehyde in the presence of sulfuric acid. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-Chloro-3-methylhexane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Chloralose is widely used in scientific research to study the mechanisms of action of sedatives and anesthetics. It has been shown to produce a state of sedation and hypnosis in animals, making it a useful tool for studying the neural circuits and pathways that regulate sleep and wakefulness.
Eigenschaften
CAS-Nummer |
105949-90-4 |
|---|---|
Produktname |
3-Chloro-3-methylhexane-2,4-dione |
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
3-chloro-3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-4-6(10)7(3,8)5(2)9/h4H2,1-3H3 |
InChI-Schlüssel |
ITBVGGKWVCHDNY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)(C(=O)C)Cl |
Kanonische SMILES |
CCC(=O)C(C)(C(=O)C)Cl |
Synonyme |
2,4-Hexanedione, 3-chloro-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



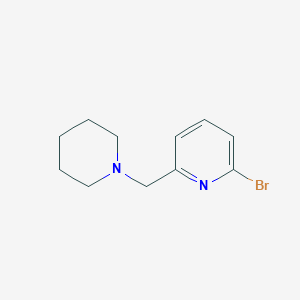
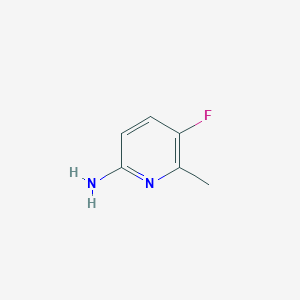
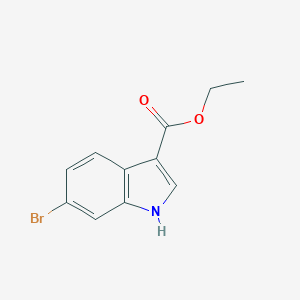
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)
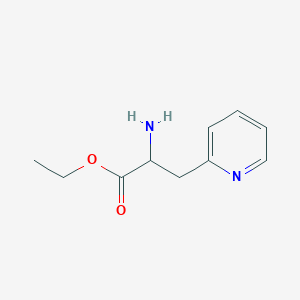
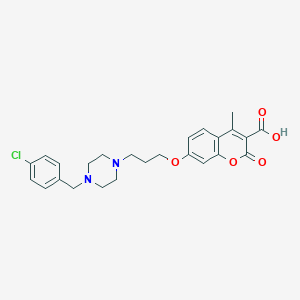

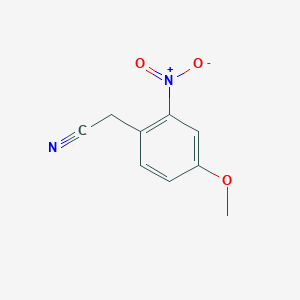
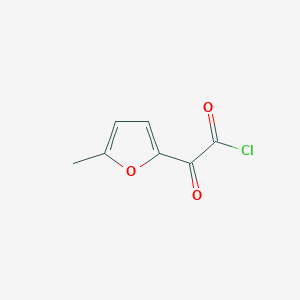
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
